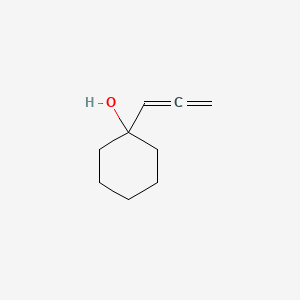

Cyclohexanol, 1-(1,2-propadienyl)-

Description

BenchChem offers high-quality Cyclohexanol, 1-(1,2-propadienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 1-(1,2-propadienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34761-56-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

InChI |

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h6,10H,1,3-5,7-8H2 |

InChI Key |

IXLAETHNFWRAGA-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1(CCCCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1,2-Propadienyl)cyclohexanol: Structure, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of 1-(1,2-propadienyl)cyclohexanol, a fascinating molecule belonging to the α-allenic alcohol class. These compounds feature the unique synergistic reactivity of a tertiary alcohol and an allene functional group directly attached to the same carbon.[1] This document, intended for researchers and professionals in chemical synthesis and drug development, delves into the molecule's structural intricacies, including its potential for axial chirality. It outlines a robust synthetic protocol, details its characteristic spectroscopic signature, and explores the rich chemical reactivity endowed by the allenic moiety. The guide also discusses the potential applications of this structural motif in the broader context of medicinal chemistry, supported by authoritative references.

Molecular Structure and Stereochemistry

Structural Elucidation

1-(1,2-Propadienyl)cyclohexanol consists of a saturated six-membered cyclohexyl ring, a tertiary hydroxyl (-OH) group, and an allene (1,2-propadienyl) group, all connected to the same quaternary carbon atom (C1). The allene moiety is a three-carbon unit with two cumulative double bonds (C=C=C), which imposes a unique linear geometry on the three carbon atoms involved.

The Allenic Functional Group

Allenes are a distinct class of unsaturated hydrocarbons characterized by their cumulated double bonds.[1] This arrangement results in a central sp-hybridized carbon atom and two terminal sp²-hybridized carbon atoms. The π-orbitals of the two double bonds are orthogonal to each other, which is a key feature governing their reactivity and stereochemistry. Allenes can act as both electrophiles (at the central carbon) and nucleophiles (at the terminal carbons), making them versatile synthetic intermediates.[1]

Axial Chirality

A significant feature of appropriately substituted allenes is the potential for axial chirality. For an allene of the type A(B)C=C=C(D)E, if the substituents on each terminal carbon are different (A ≠ B and D ≠ E), the molecule will lack a plane of symmetry and be chiral, existing as a pair of enantiomers. In the case of 1-(1,2-propadienyl)cyclohexanol, the terminal allenic carbon is substituted with two hydrogen atoms. Therefore, this specific molecule is achiral. However, substitution at this terminal position would introduce axial chirality, a critical consideration for stereoselective synthesis and drug design.

Sources

tertiary allenyl alcohols in organic synthesis

An In-Depth Technical Guide to Tertiary Allenyl Alcohols in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary allenyl alcohols are a unique class of molecules characterized by a tertiary alcohol moiety directly attached to an allene functional group. This arrangement confers a remarkable combination of reactivity, stereochemical complexity, and metabolic stability, positioning them as exceptionally versatile building blocks in modern organic synthesis. Their inherent axial chirality, coupled with the proximal hydroxyl group, provides a powerful platform for asymmetric synthesis and the construction of complex molecular architectures, particularly oxygen-containing heterocycles. Furthermore, the tertiary alcohol motif is known to enhance drug-like properties by resisting metabolic oxidation, making these structures highly attractive in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of tertiary allenyl alcohols, offering field-proven insights and detailed protocols for their use in research and development.

The Strategic Value of the Tertiary Allenyl Alcohol Motif

The synthetic utility of tertiary allenyl alcohols stems from the interplay of three core structural features: the tertiary alcohol, the allene, and the resulting stereochemistry.

-

The Tertiary Alcohol: Unlike primary or secondary alcohols, tertiary alcohols cannot be directly oxidized, which significantly enhances the metabolic stability of molecules containing this group.[1][2][3] In drug discovery, this can reduce the formation of unwanted metabolites and improve a compound's pharmacokinetic profile.[2] The hydroxyl group also serves as a key handle for directing reactions and as a hydrogen bond donor/acceptor for molecular recognition.

-

The Allene: This cumulene system of two perpendicular π-bonds is not merely an alkene equivalent. It is a rigid, linear spacer that can introduce axial chirality. The central sp-hybridized carbon and the two sp²-hybridized termini create a unique electronic environment, allowing for diverse and selective transformations.[4][5]

-

Stereochemical Richness: The combination of a stereocenter at the alcohol carbon and the potential for axial chirality in substituted allenes allows for the creation of multiple, distinct stereoisomers, providing a rich scaffold for exploring chemical space.

Caption: Core Structural Features of a Tertiary Allenyl Alcohol.

Synthesis of Tertiary Allenyl Alcohols

The preparation of these valuable intermediates can be broadly categorized into classic nucleophilic additions and modern metal-catalyzed multicomponent reactions.

Nucleophilic Allenylation of Ketones

The most direct approach involves the addition of an allenyl organometallic reagent to a ketone. The choice of metal is critical as it influences the regioselectivity of the addition, often leading to a mixture of the desired allenyl alcohol and the isomeric propargyl alcohol.

-

Allenylboron Reagents: Allenylboronic acids or their esters react with ketones, often under catalytic conditions, to produce tertiary homopropargylic alcohols.[6] However, specific catalyst systems can favor the formation of allenyl alcohols.[7]

-

Other Organometallics: Allenyl lithium, magnesium (Grignard), and zinc reagents are also employed, though controlling the allenyl/propargyl selectivity can be challenging and substrate-dependent.

Cobalt(III)-Catalyzed Three-Component Synthesis

A highly efficient and stereoselective modern approach involves the Cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes or ketones.[8][9] This methodology is powerful because it constructs the complex tertiary allenyl alcohol scaffold from simple precursors in a single step, forming two new C-C bonds.

The causality behind this reaction's success lies in the ability of the high-valent cobalt catalyst to mediate a C-H activation event, followed by a controlled insertion of the 1,3-enyne. The resulting cobaltacycle intermediate is then intercepted by a carbonyl compound to furnish the final product.[8]

Caption: Simplified Catalytic Cycle for Co(III)-Catalyzed Synthesis.

Table 1: Substrate Scope for Co-Catalyzed Three-Component Reaction with Benzaldehyde

This table summarizes data adapted from Xu et al., demonstrating the versatility of the C-H substrate in the cobalt-catalyzed synthesis of various allenyl alcohols.[8]

| Entry | C-H Substrate (Directing Group) | Product | Yield (%) | d.r. |

| 1 | 2-Phenylpyridine | 4g | 85 | 5:1 |

| 2 | N-Methoxy-N-methylbenzamide | 4u | 71 | >20:1 |

| 3 | 1-Phenyl-1H-pyrazole | 4y | 75 | >20:1 |

| 4 | 2-Methylfuran | 4o | 65 | >20:1 |

| 5 | Thiophene | 4r | 73 | >20:1 |

Key Transformations and Synthetic Applications

The true power of tertiary allenyl alcohols is revealed in their subsequent transformations, which leverage the unique reactivity of the allenyl and hydroxyl groups.

Cyclization to Dihydrofurans

Perhaps the most common and synthetically valuable reaction of allenyl alcohols is their cyclization to form highly substituted 2,5-dihydrofurans. This transformation is typically mediated by electrophilic metal catalysts, such as silver(I) or gold(I), which act as soft Lewis acids that activate the allene toward nucleophilic attack by the pendant hydroxyl group.[8][10][11]

The choice of catalyst is crucial; gold catalysts are often extremely efficient, enabling reactions under mild conditions.[12][13] The regioselectivity of the cyclization is generally high, proceeding via a 5-endo-dig pathway where the alcohol attacks the central carbon of the allene, followed by protonolysis of the resulting vinyl-metal intermediate.

Caption: Mechanism of Ag(I)-Mediated Cyclization to Dihydrofurans.

Rearrangement Reactions

The unique structure of tertiary allenyl alcohols makes them susceptible to several synthetically useful rearrangements.

-

[7][8]-Brook Rearrangement: In the presence of a base, a silyl group on the allene terminus can migrate to the adjacent tertiary alcohol, forming an allenyl siloxy ether. This transformation, known as a[7][8]-Brook rearrangement, effectively transfers the silyl group and can be used to protect the alcohol or set up subsequent reactions.[8][9]

-

Pinacol-Type Rearrangements: Under acidic conditions, the tertiary alcohol can be protonated to form a good leaving group (water). Departure of water generates a carbocation that can trigger rearrangements, such as an alkyl or hydride shift, leading to the formation of α,β-unsaturated ketones. This is analogous to the classic pinacol rearrangement.[14][15]

Electrophilic Additions

The electron-rich double bonds of the allene are susceptible to attack by electrophiles. The regioselectivity is often controlled by the electronic properties of the allene substituents.[4] Reactions with reagents like N-bromosuccinimide (NBS) in the presence of water can lead to stereodefined bromo-substituted allylic ketones or, under different conditions, cyclize to form 3-bromo-2,5-dihydrofurans.[10]

Detailed Experimental Protocols

The following protocols are representative of the synthesis and transformation of tertiary allenyl alcohols, providing a validated starting point for laboratory work.

Protocol 1: Cobalt(III)-Catalyzed Three-Component Synthesis of an Allenyl Alcohol

(Adapted from Xu, C. et al. Angew. Chem. Int. Ed. 2022, 61, e202202364)[8][9]

This protocol describes the synthesis of a representative tertiary allenyl alcohol using the cobalt-catalyzed C-H activation and multicomponent coupling strategy.

Materials:

-

N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)benzamide (C-H substrate, 1.0 equiv)

-

(4-Bromobut-1-en-3-yn-2-yl)trimethylsilane (1,3-enyne, 2.0 equiv)

-

Benzaldehyde (3.0 equiv)

-

₂ (Catalyst, 5 mol%)

-

LiOAc (Additive, 20 mol%)

-

Anhydrous 1,4-dioxane (Solvent)

Procedure:

-

To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the C-H substrate (0.1 mmol, 1.0 equiv), ₂ (0.005 mmol, 5 mol%), and LiOAc (0.02 mmol, 20 mol%).

-

Seal the vial with a screw cap containing a PTFE septum and purge with argon for 5 minutes.

-

Add anhydrous 1,4-dioxane (0.25 mL) via syringe.

-

Add the 1,3-enyne (0.2 mmol, 2.0 equiv) and benzaldehyde (0.3 mmol, 3.0 equiv) sequentially via syringe.

-

Place the sealed vial in a preheated heating block at 50 °C and stir for 20 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tertiary allenyl alcohol.

Causality & Trustworthiness: The use of a high-valent Cp*Co(III) complex is essential for initiating the C-H activation step. LiOAc acts as a crucial additive, likely facilitating the protonolysis step and catalyst turnover.[8] The reaction is performed under an inert atmosphere to prevent catalyst deactivation. This protocol is based on a peer-reviewed, high-impact publication, ensuring its reliability.

Protocol 2: Silver-Mediated Cyclization to a 2,5-Dihydrofuran

(General procedure based on transformations described by Xu, C. et al.)[8]

This protocol describes the efficient conversion of a tertiary allenyl alcohol into the corresponding dihydrofuran derivative.

Materials:

-

Tertiary Allenyl Alcohol (from Protocol 1, 1.0 equiv)

-

Silver Nitrate (AgNO₃, 1.2 equiv)

-

Acetone (Solvent)

Procedure:

-

Dissolve the tertiary allenyl alcohol (0.1 mmol, 1.0 equiv) in acetone (1.0 mL) in a 4 mL vial with a magnetic stir bar.

-

Add silver nitrate (0.12 mmol, 1.2 equiv) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the 2,5-dihydrofuran product.

Causality & Trustworthiness: Silver(I) is a carbophilic Lewis acid that selectively coordinates to the π-system of the allene, activating it for intramolecular nucleophilic attack by the tertiary alcohol.[11] Acetone is a suitable polar aprotic solvent that solubilizes the reactants without competing in the reaction. The protocol is a standard, high-yielding transformation for this substrate class.

Caption: General Experimental Workflow.

Conclusion and Future Outlook

Tertiary allenyl alcohols stand at the crossroads of synthetic versatility and medicinal relevance. Modern catalytic methods have made their synthesis more efficient and selective than ever before, opening new avenues for their exploration. The predictable and powerful transformations they undergo, particularly cyclizations to form dihydrofurans, solidify their role as premier building blocks for complex molecule synthesis. For drug development professionals, the inherent metabolic stability of the tertiary alcohol group offers a compelling strategic advantage for designing next-generation therapeutics with improved pharmacokinetic properties. Future research will likely focus on expanding the scope of enantioselective syntheses and uncovering novel transformations that further harness the unique reactivity of this remarkable functional group.

References

-

Title: Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C–H Bond Addition to 1,3-Enynes and Aldehydes. Source: Angewandte Chemie International Edition, 2022, 61(25), e202202364. URL: [Link][8][9]

-

Title: Enantioselective Syntheses of Homopropargylic Alcohols via Asymmetric Allenylboration. Source: ResearchGate Request PDF, 2026. URL: [Link][6]

-

Title: Substituted allene synthesis by C-C coupling. Source: Organic Chemistry Portal. URL: [Link][7]

-

Title: Palladium(0)-Catalyzed Nucleophilic Cyclization of Conjugated Enyne-Carbonyls Leading to Cyclic Allenic Alcohols. Source: The Journal of Organic Chemistry, 2020. URL: [Link][10]

-

Title: Gold-catalyzed cyclization of allenyl acetal derivatives. Source: Beilstein Journal of Organic Chemistry, 2013, 9, 1786-1791. URL: [Link][12]

-

Title: Gold(I)-Catalyzed Enantioselective Ring Expansions of Allenyl Cyclopropanols and Cyclobutanols. Source: Angewandte Chemie International Edition, 2010, 49(37), 6673-6675. URL: [Link][13]

-

Title: Electrophilic Addition and Cyclization Reactions of Allenes. Source: Accounts of Chemical Research, 2009, 42(10), 1630-1641. URL: [Link][4]

-

Title: Homoallenylboration of carbonyl compounds using inert 2-pinacolateboryl 1,3-butadienes via in situ generated borinic–TFA mixed anhydrides: efficient synthesis of homoallenyl alcohols. Source: Organic Chemistry Frontiers, 2021, 8(15), 4165-4171. URL: [Link][16]

-

Title: Allene synthesis by rearrangements. Source: Organic Chemistry Portal. URL: [Link][17]

-

Title: Recent advances of allenes in the first-row transition metals catalyzed C—H activation reactions. Source: Chinese Chemical Letters, 2021, 32(12), 3749-3760. URL: [Link][5]

-

Title: Rearrangement Reactions. Source: Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry, 2021, 1-21. URL: [Link][18]

-

Title: Metal-Catalyzed Cyclization Reactions of Allenes. Source: Science of Synthesis, 2010, 13-40. URL: [Link][11]

-

Title: Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Source: Organic Letters, 2025, 27(2), 484-488. URL: [Link][19]

-

Title: Overman Rearrangement. Source: Organic Chemistry Portal. URL: [Link][20]

-

Title: Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions. Source: Chemical Communications, 2008, (39), 4786-4797. URL: [Link][21]

-

Title: Enantioselective formation of functionalized 1,3-disubstituted allenes: synthesis of .alpha.-allenic .omega.-carbomethoxy alcohols of high optical purity. Source: The Journal of Organic Chemistry, 1993, 58(10), 2791-2796. URL: [Link][22]

-

Title: Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Source: Organic Letters, 2008, 10(17), 3785-3788. URL: [Link][23]

-

Title: Small but mighty: the impact of tertiary alcohols in drug design. Source: Hypha Discovery, 2025. URL: [Link][1]

-

Title: Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Source: American Chemical Society Presentation, 2024. URL: [Link][2]

-

Title: Regio- and Stereoselective Synthesis of Alkyl Allylic Ethers via Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols. Source: Organic Letters, 2008, 10(10), 1999-2002. URL: [Link][24]

-

Title: Further transformations of allenyl alcohols. Source: ResearchGate, 2022. URL: [Link][25]

-

Title: Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Source: Journal of Medicinal Chemistry, 2025, 68(8), 7889-7913. URL: [Link][3]

-

Title: 3.3: Rearrangements. Source: Chemistry LibreTexts, 2023. URL: [Link][14]

-

Title: 9.7 Reactions of Alcohols. Source: Fundamentals of Organic Chemistry-OpenStax Adaptation. URL: [Link][26]

-

Title: REACTIONS OF ALCOHOLS. Source: University Handout. URL: [Link][15]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances of allenes in the first-row transition metals catalyzed CâH activation reactions [html.rhhz.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted allene synthesis by C-C coupling [organic-chemistry.org]

- 8. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. BJOC - Gold-catalyzed cyclization of allenyl acetal derivatives [beilstein-journals.org]

- 13. Gold(I)-Catalyzed Enantioselective Ring Expansions of Allenyl Cyclopropanols and Cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. csueastbay.edu [csueastbay.edu]

- 16. Homoallenylboration of carbonyl compounds using inert 2-pinacolateboryl 1,3-butadienes via in situ generated borinic–TFA mixed anhydrides: efficient synthesis of homoallenyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Allene synthesis by rearrangements [organic-chemistry.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Overman Rearrangement [organic-chemistry.org]

- 21. Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

Architectural Divergence in Alkynyl and Allenyl Cyclohexanols: A Technical Guide to 1-Propargylcyclohexanol and 1-Allenylcyclohexanol

As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges in scaffold selection for drug discovery. The distinction between 1-propargylcyclohexanol and 1-allenylcyclohexanol represents a classic paradigm of how a simple 1,3-proton shift fundamentally alters a molecule's geometric, electronic, and reactive profile. This whitepaper provides an authoritative, in-depth analysis of their structural differences, synthetic causality, and divergent reactivity profiles to guide researchers in rational drug design.

Structural and Physicochemical Profiling

At their core, 1-propargylcyclohexanol and 1-allenylcyclohexanol are constitutional isomers (C₉H₁₄O) that differ strictly in the position of their unsaturation.

-

1-Propargylcyclohexanol (1-(prop-2-yn-1-yl)cyclohexan-1-ol) features a terminal alkyne . The sp-hybridized carbons provide a linear geometry at the terminus, making the propargylic proton slightly acidic. This compound is a highly versatile building block characterized by its cyclohexanol structure substituted with a propynyl group, making it amenable to various nucleophilic substitutions and additions 1.

-

1-Allenylcyclohexanol (1-(propa-1,2-dien-1-yl)cyclohexan-1-ol) features a cumulated diene (allene). The central sp-hybridized carbon connects two sp²-hybridized carbons, creating orthogonal π-systems. This geometry introduces axial chirality potential (though symmetric in this specific unsubstituted ring) and significantly alters the electronic landscape, priming the molecule for transition-metal catalyzed cyclizations.

Quantitative Data Summary

| Property / Metric | 1-Propargylcyclohexanol | 1-Allenylcyclohexanol |

| IUPAC Name | 1-(prop-2-yn-1-yl)cyclohexan-1-ol | 1-(propa-1,2-dien-1-yl)cyclohexan-1-ol |

| CAS Number | 19135-08-1 1 | N/A (Isomeric mixture dependent) |

| Molecular Formula | C₉H₁₄O | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol | 138.21 g/mol |

| Key Functional Group | Terminal Alkyne (-CH₂-C≡CH) | Cumulated Diene (-CH=C=CH₂) |

| IR Signature (Diagnostic) | ~3300 cm⁻¹ (≡C-H), ~2100 cm⁻¹ (C≡C) | ~1950 cm⁻¹ (C=C=C asymmetric stretch) |

| ¹H NMR Signature (CDCl₃) | ~2.30 ppm (t, 1H, ≡C-H) | ~5.30 ppm (t, 1H), ~4.80 ppm (d, 2H) |

| Thermodynamic Stability | Kinetically accessible | Thermodynamically favored (via isomerization) |

Synthetic Workflows and Mechanistic Causality

The synthesis of these two compounds is intrinsically linked. 1-Propargylcyclohexanol is typically synthesized first via a nucleophilic addition, and 1-allenylcyclohexanol is subsequently generated via a base-catalyzed 1,3-proton shift. The transformation of propargylic alcohols to their allenic counterparts is a highly sensitive process dictated by the steric and electronic nature of the substituents 2.

Workflow detailing the synthesis and base-catalyzed isomerization of propargylic alcohols.

Protocol 1: Synthesis of 1-Propargylcyclohexanol via Barbier Reaction

-

Preparation of the Active Zinc: Suspend zinc dust (1.5 eq) in anhydrous THF under an argon atmosphere. Add a catalytic amount of 1,2-dibromoethane and heat to 65°C for 5 minutes to activate the zinc surface, removing the passivating oxide layer.

-

Reagent Addition: Cool the suspension to 0°C. Add cyclohexanone (1.0 eq) followed by the dropwise addition of propargyl bromide (1.2 eq, 80% in toluene).

-

Mechanistic Causality: Zinc is selected over magnesium to attenuate the basicity of the organometallic intermediate. A traditional Grignard reagent often leads to competitive deprotonation of the slightly acidic α-protons of cyclohexanone, reducing the yield through enolization. The organozinc species is softer and favors chemoselective nucleophilic addition to the carbonyl.

-

Quenching & Isolation: Stir for 2 hours at room temperature. Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the zinc alkoxide. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint: Perform FTIR analysis. The protocol is validated by the disappearance of the strong C=O stretch at ~1710 cm⁻¹ and the emergence of a sharp ≡C-H stretch at ~3300 cm⁻¹ alongside a broad O-H stretch at ~3400 cm⁻¹.

Protocol 2: Base-Catalyzed Isomerization to 1-Allenylcyclohexanol

-

Reaction Setup: Dissolve the purified 1-propargylcyclohexanol (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Base Addition: Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.2 eq) dropwise at room temperature. Strong, non-nucleophilic bases such as DBU are frequently employed to efficiently promote this propargyl-allenyl isomerization under mild conditions [[3]]().

-

Mechanistic Causality: DBU provides the optimal pKa balance to selectively abstract the propargylic proton without causing elimination of the tertiary hydroxyl group. The resulting resonance-stabilized carbanion undergoes a 1,3-proton shift, reprotonating at the terminal carbon. This process is thermodynamically driven by the formation of the more highly substituted, stable allenic π-system. Metal-free conditions have proven highly effective for this skeletal isomerization 4.

-

Purification: Stir for 4 hours. Dilute with diethyl ether and wash sequentially with 1M HCl (to remove DBU) and brine. Dry the organic layer and concentrate.

-

Validation Checkpoint: ¹H NMR is the critical validation tool here. Verify the disappearance of the terminal alkyne triplet (~2.3 ppm) and the appearance of the allenic proton signals: a triplet at ~5.3 ppm (=CH-) and a doublet at ~4.8 ppm (=CH₂).

Divergent Reactivity in Drug Development

The choice between utilizing a propargyl or allenyl cyclohexanol scaffold dictates the downstream chemical space available to the medicinal chemist.

Divergent reactivity pathways of propargyl and allenyl cyclohexanols in organic synthesis.

Propargyl Reactivity: Because of the terminal alkyne, 1-propargylcyclohexanol is an ideal candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate 1,4-disubstituted triazoles, or Sonogashira cross-coupling to append aryl groups. These reactions rely on the ability of transition metals (Cu, Pd) to insert into or activate the terminal C-H bond.

Allenyl Reactivity: 1-Allenylcyclohexanol lacks a terminal acidic proton but possesses a highly electron-rich cumulated diene. It is exceptionally prone to activation by carbophilic Lewis acids (such as Au(I) or Ag(I)). The metal coordinates to the allene, triggering an intramolecular 5-endo-trig or 5-exo-dig nucleophilic attack by the adjacent tertiary hydroxyl group. This cycloisomerization rapidly constructs spirocyclic dihydrofurans—a highly prized 3D structural motif in modern pharmacology due to its ability to increase fraction sp³ (Fsp³) and improve drug solubility profiles.

References

-

1 Title: CAS 19135-08-1: 1-(2-Propyn-1-yl)cyclohexanol | CymitQuimica. Source: cymitquimica.com.

-

4 Title: Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes. Source: thieme-connect.de.

-

2 Title: Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization - PMC. Source: nih.gov.

-

[[3]]() Title: Facile Synthesis of Tetrahydro-1H-isoindolones via a Sequential Three-Component Copper-Catalyzed Coupling/Propargyl-Allenyl Isomerization/[4 + 2] Cyclization Reaction | Organic Letters. Source: acs.org.

Sources

Technical Deep Dive: Allenyl-Substituted Cyclohexanol Derivatives

Content Type: Advanced Technical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

Allenyl-substituted cyclohexanol derivatives represent a high-value class of amphiphilic synthons. Their structural uniqueness lies in the coexistence of a rigid, sp³-rich cyclohexyl scaffold and a highly reactive, axially chiral allene moiety. For drug development professionals, these molecules are not merely intermediates; they are "privileged scaffolds" capable of rapid complexity generation—specifically accessing fused bicyclic ethers and spirocycles common in terpene-based therapeutics and ion-channel modulators.

This guide moves beyond basic textbook synthesis, focusing on the Indium-mediated Barbier-type allylation as the industry-standard protocol for reliability, and detailing the Gold(I)-catalyzed cycloisomerization as the primary vector for pharmacophore generation.

Part 1: Strategic Synthesis (The "Make")

The Regioselectivity Challenge

The synthesis of

When a propargyl halide reacts with a metal, it exists in equilibrium between the propargyl metal (

-

Hard Nucleophiles (Li, Mg): Tend to yield mixtures or favor the propargyl alcohol (homopropargylic product).

-

Soft/Oxophilic Nucleophiles (In, Zn, Sn): Favor the allenyl alcohol via a cyclic transition state (

mechanism).

The Superiority of Indium

Among available metals, Indium (In) is the reagent of choice for high-throughput library generation due to its unique "Barbier-type" reactivity in aqueous media.

Why Indium?

-

Low First Ionization Potential (5.79 eV): Allows facile oxidative addition to propargyl bromides without activation.

-

Water Tolerance: Unlike Grignard or Zinc reagents, Organoindium species do not rapidly protonate in water, allowing the use of unrefined solvents and open-flask conditions.

-

Regio-Fidelity: It proceeds almost exclusively via

-addition to the carbonyl, yielding the desired allene with

Visualization: Synthetic Pathway Decision Tree

Figure 1: Decision matrix for selecting the metal mediator. Indium provides the optimal balance of selectivity and operational simplicity.

Part 2: Reactivity Profile & Gold(I) Catalysis[1][2]

Once synthesized, the allenyl cyclohexanol is a loaded spring. The hydroxyl group acts as a tethered nucleophile, while the allene system serves as a

Mechanism: Axis-to-Center Chirality Transfer

This reaction typically yields fused bicyclic ethers (e.g., 7-oxabicyclo[4.3.0]nonenes). The stereochemical outcome is dictated by the transfer of chirality from the allene axis to the new sp³ stereocenter.

-

Coordination: The cationic Au(I) species (

) coordinates to the distal double bond of the allene (the most electron-rich site). -

Nucleophilic Attack: The pendant hydroxyl group attacks the activated allene.

-

5-exo-trig vs 6-endo-trig: In

-allenyl cyclohexanols, the 5-exo-trig pathway is geometrically favored, forming a vinyl-gold intermediate.

-

-

Protodeauration: The carbon-gold bond is cleaved by a proton source, regenerating the catalyst and releasing the ether product.

Visualization: Gold(I) Catalytic Cycle[1][2][3][4]

Figure 2: Mechanistic cycle of Gold(I)-catalyzed hydroalkoxylation. The stereospecificity is maintained through the rigid transition state.

Part 3: Experimental Protocol

Standard Operating Procedure: Indium-Mediated Synthesis

Objective: Synthesis of 1-(1,2-propadienyl)cyclohexan-1-ol.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Propargyl bromide (1.5 equiv, 80% in toluene)

-

Indium powder (1.2 equiv, -100 mesh)

-

Solvent: THF/Water (1:1 v/v) or pure Water.

Protocol:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Indium powder (1.2 equiv) and propargyl bromide (1.5 equiv) in THF/H₂O (10 mL per gram of ketone).

-

Initiation: Stir vigorously at room temperature for 10–15 minutes. The mixture may warm slightly as the organoindium species forms.

-

Addition: Add cyclohexanone (1.0 equiv) dropwise.

-

Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The propargyl bromide spot will disappear, and a new, more polar spot (allene) will appear.

-

Quench: Quench with 1M HCl (carefully) to dissolve residual indium salts.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

-

Note: The allenyl product is often acid-sensitive; use neutral alumina or buffered silica if degradation is observed.

-

Self-Validation Check:

-

¹H NMR Diagnostic: Look for the allene proton signal at

5.2–5.4 ppm (triplet, -

IR Diagnostic: A sharp, characteristic band at

1950 cm⁻¹ (

Part 4: Data Summary & Catalyst Comparison

For the cyclization of these derivatives, catalyst choice impacts yield and diastereoselectivity (dr).

| Catalyst System | Yield (%) | dr (cis:trans) | Comments |

| AgNO₃ / Silica | 65–75% | 80:20 | Moderate activity, requires high loading (10–20 mol%). |

| AuCl₃ | 70–85% | 90:10 | Good activity, but Au(III) can cause oxidative side reactions. |

| [Au(PPh₃)]Cl / AgOTf | 85–95% | >95:5 | Industry Standard. Excellent functional group tolerance. |

| PtCl₂ | 50–60% | 60:40 | Slower kinetics, often requires heating (which erodes dr). |

Part 5: Applications in Drug Discovery

The allenyl cyclohexanol motif is a gateway to "Complexity-to-Lead" strategies.

-

Ion Channel Modulators: The bicyclic ether products mimic the A-ring of neuroactive steroids and marine polyethers (e.g., brevetoxins).

-

Spirocyclic Libraries: By altering the tether length (e.g., using homopropargyl halides), researchers can access spiro[4.5]decane systems, a privileged scaffold in G-protein coupled receptor (GPCR) ligands.

-

Chirality Transfer: Using enantiopure starting materials (via asymmetric ketone reduction or chiral propargylation) allows for the predictable installation of quaternary stereocenters, a feature highly correlated with clinical success in modern drug candidates.

References

-

Alcaide, B., & Almendros, P. (2014). Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. Accounts of Chemical Research. Link

-

Park, J., Hong, S., & Lee, P. H. (2008).[1] Selective Indium-Mediated 1,2,4-Pentatrien-3-ylation of Carbonyl Compounds for the Efficient Synthesis of Vinyl Allenols. Organic Letters. Link

-

Gagosz, F. (2025). Central-to-Axial-to-Central Chirality Transfer in the Au(I)-Catalyzed Cycloisomerization. Journal of Organic Chemistry. Link

-

Simsek Kus, N. (2024).[2] Biological Properties of Cyclitols and Their Derivatives. Chemistry & Biodiversity. Link

-

Xu, C., et al. (2022).[3] Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition. Angewandte Chemie International Edition. Link

Sources

- 1. Selective Indium-Mediated 1,2,4-Pentatrien-3-ylation of Carbonyl Compounds for the Efficient Synthesis of Vinyl Allenols [organic-chemistry.org]

- 2. Biological Properties of Cyclitols and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereocontrolled Functionalization of 1,2-Propadienyl Groups in Cyclic Alcohols: A Technical Guide

Executive Summary

The 1,2-propadienyl group (commonly referred to as the allenyl moiety) represents a unique orthogonal handle in medicinal chemistry. When attached to a cyclic alcohol framework, it offers a rare opportunity to generate molecular complexity through axis-to-center chirality transfer .

This guide moves beyond basic functionalization to focus on high-value transformations: Gold(I)-catalyzed spirocyclization and Palladium(II)-catalyzed cross-coupling . These pathways allow researchers to convert simple cyclic scaffolds into dense, stereochemically defined spirocyclic ethers and dienes—motifs increasingly prevalent in modern pharmacophores (e.g., enzyme inhibitors, ion channel modulators).

Part 1: Structural Dynamics & Synthesis

The Scaffold: 1,2-Propadienyl Cyclic Alcohols

The core substrate consists of a cycloalkane ring (typically

-

Geminal substitution (1,1-disubstitution): Leads to spirocyclic ethers.

-

Vicinal substitution (1,2-disubstitution): Leads to fused bicyclic systems.

Synthesis via Crabbé Homologation

The most robust method for installing the terminal 1,2-propadienyl group onto a propargylic alcohol is the Crabbé Homologation . This copper-catalyzed Mannich-type reaction is superior to

Optimized Conditions (Ma’s Protocol):

-

Catalyst:

(30 mol%) or -

Reagents: Paraformaldehyde

, Dicyclohexylamine ( -

Solvent: 1,4-Dioxane, reflux.

Technical Insight: The choice of amine is critical.

is preferred over diisopropylamine because the steric bulk prevents over-reaction and suppresses byproduct formation.

Part 2: Gold(I)-Catalyzed Cycloisomerization (The Core Workflow)

The "Killer App" of this scaffold is the Gold-catalyzed oxycyclization . Gold(I) acts as a carbophilic Lewis acid, activating the distal double bond of the allene.

Mechanism: Axis-to-Center Chirality Transfer

The reaction proceeds via a 5-exo-dig or 6-endo-dig cyclization.[1] Crucially, the axial chirality of the allene (if enantioenriched) is transferred to the new carbon stereocenter with high fidelity (

Pathway:

-

-Coordination of

-

Intramolecular nucleophilic attack by the hydroxyl oxygen.

-

Formation of a vinyl-gold intermediate.

-

Protodeauration to release the spiro-dihydrofuran.

Visualization of Signaling Pathway

The following diagram illustrates the mechanistic divergence based on catalyst choice and substrate substitution.

Caption: Mechanistic flow of Gold(I)-catalyzed cycloisomerization showing the bifurcation between spiro and fused ring systems.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of a spiro-dihydrofuran from 1-(1,2-propadienyl)cyclohexan-1-ol.

Reagents & Equipment

-

Substrate: 1-(1,2-propadienyl)cyclohexan-1-ol (1.0 equiv).

-

Catalyst: Chloro(triphenylphosphine)gold(I) (

) (2 mol%). -

Co-Catalyst: Silver Triflate (

) (2 mol%). -

Solvent: Anhydrous Toluene (0.1 M concentration).

-

Atmosphere: Argon or Nitrogen (balloon).

Step-by-Step Methodology

-

Catalyst Activation (In Situ):

-

In a flame-dried Schlenk tube wrapped in aluminum foil (exclusion of light is crucial for Ag salts), add

and -

Add anhydrous toluene (50% of total volume). Stir for 10 minutes at room temperature. A white precipitate (

) will form, indicating the generation of the active cationic species

-

-

Substrate Addition:

-

Dissolve the allenyl alcohol in the remaining toluene.

-

Add the substrate solution dropwise to the catalyst mixture over 5 minutes.

-

-

Reaction Monitoring (Self-Validation):

-

TLC: Monitor the disappearance of the starting material (

in Hex/EtOAc) and appearance of the product ( -

Validation Check: If the reaction stalls after 1 hour, add another 1 mol% of

. Gold catalysts rarely die, but the active cationic species can be quenched by trace chloride or basic impurities.

-

-

Workup:

-

Filter the mixture through a short pad of silica gel (eluting with ether) to remove metal salts.

-

Concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Yield Expectation: 85-95%.[2]

-

Part 4: Secondary Functionalization (Cross-Coupling)

While Gold builds the ring, Palladium extends the skeleton. The Pd-catalyzed oxidative cross-coupling of allenyl alcohols with boronic acids or other alkenes creates conjugated dienes.

Comparative Data: Functionalization Pathways

| Reaction Type | Catalyst System | Product Outcome | Key Advantage |

| Cycloisomerization | Spiro-dihydrofuran | 100% Atom economy; Chirality transfer.[3] | |

| Hydroalkoxylation | Cyclic Ether | Complementary regioselectivity to Au. | |

| Cross-Coupling | 1,3-Diene (Branched) | C-C bond formation; Scaffold extension. | |

| Epoxidation | Spiro-diepoxide | High stereocontrol; Reactive intermediate. |

Workflow for Drug Discovery

The following decision tree guides the chemist on when to use which functionalization based on the target pharmacophore.

Caption: Strategic decision tree for diversifying the allenyl alcohol scaffold in medicinal chemistry campaigns.

Part 5: References

-

Krause, N., & Winter, C. (2011). Gold-Catalyzed Nucleophilic Cyclization of Allenes. Chemical Reviews.

-

Ma, S. (2009).[4] Recent Advances in the Synthesis of Allenes via the Crabbé Reaction. Aldrichimica Acta.

-

Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes. Angewandte Chemie International Edition.

-

Bäckvall, J. E., et al. (2025).[5] Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Journal of the American Chemical Society.[2] [6]

-

Gagosz, F. (2008). Gold-Catalyzed Isomerization of Allenyl Carbinols. Tetrahedron.

Sources

- 1. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Allenylcyclohexanol: Physical Properties, Synthesis, and Characterization

The following technical guide details the physical properties, synthesis, and characterization of 1-allenylcyclohexanol (1-(prop-1,2-dien-1-yl)cyclohexan-1-ol).

Technical Monograph | Organic Synthesis & Material Science

Executive Summary

1-Allenylcyclohexanol is a tertiary homoallenyl alcohol featuring a cyclohexyl ring geminally substituted with a hydroxyl group and a prop-1,2-dienyl (allene) moiety. It serves as a critical intermediate in the synthesis of spirocyclic dihydrofurans, complex terpenes, and pharmaceutical scaffolds requiring rigid spiro-fused architectures.

Unlike its isomer 1-propargylcyclohexanol (1-(prop-2-yn-1-yl)cyclohexan-1-ol), which contains a terminal alkyne, the allenyl derivative possesses a cumulative double bond system (

Physical Properties & Chemical Identity

Identification

| Property | Detail |

| IUPAC Name | 1-(Prop-1,2-dien-1-yl)cyclohexan-1-ol |

| Common Name | 1-Allenylcyclohexanol |

| Molecular Formula | |

| Molecular Weight | 138.21 g/mol |

| CAS Registry Number | Note: Often indexed under general allenyl/propargyl isomers; specific CAS for the allenyl form is less common in bulk catalogs than the propargyl isomer (78-27-3).[1][2] |

Physical Constants

| Property | Value / Description | Notes |

| Physical State | Colorless Oil | Viscous liquid at RT [1]. |

| Boiling Point | ~85–90 °C @ 15 mmHg (Est.) | Higher than 1-allylcyclohexanol due to rigid allene backbone. |

| Density | ~0.96–0.98 g/cm³ (Est.) | Denser than cyclohexanol (0.96 g/mL) due to unsaturation. |

| Refractive Index | Characteristic of conjugated/cumulative systems. | |

| Solubility | Soluble in | Immiscible with water. |

Molecular Characterization (Spectroscopic Fingerprint)

Accurate differentiation between the allenyl and propargyl isomers is critical, as synthesis often yields mixtures. The following data represents the pure allenyl isomer [1].

Nuclear Magnetic Resonance ( & NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 5.29 | Triplet ( | 1H | ||

| 4.87 | Doublet ( | 2H | ||

| 1.69 – 1.59 | Multiplet | 4H | Cyclohexyl Ring ( | |

| 1.47 | Triplet ( | 4H | Cyclohexyl Ring ( | |

| 1.37 – 1.34 | Multiplet | 2H | Cyclohexyl Ring ( |

-

205.9 : Characteristic quaternary carbon of the allene (

-

99.3 : Internal allene carbon (

-

78.0 : Terminal allene carbon (

- 70.4 : Quaternary cyclohexyl carbon bearing the -OH group.

Infrared Spectroscopy (FT-IR)

-

3367 cm⁻¹ : Broad O-H stretch (Alcohol).

-

1955 cm⁻¹ : Strong, sharp band characteristic of the allene cumulative double bond (

). This is the diagnostic peak distinguishing it from the alkyne isomer (~2100 cm⁻¹). -

1508, 952 cm⁻¹ : Fingerprint region bands.

Synthesis Protocols

The synthesis of 1-allenylcyclohexanol typically involves the addition of organometallic reagents to cyclohexanone. A major challenge is regioselectivity , as propargyl metal reagents can attack either at the

Method A: Zinc-Mediated Barbier Reaction (Aqueous)

This method utilizes "Barbier conditions" where the organometallic species is generated in situ, often favoring the allenyl isomer or a mixture that can be separated.

Reagents: Propargyl bromide (3-bromopropyne), Cyclohexanone, Zinc dust, Saturated aq.

Protocol:

-

Activation: Suspend Zinc dust (1.2 equiv) in THF. Activation with 1,2-dibromoethane may be required if the Zn surface is oxidized.

-

Addition: Add cyclohexanone (1.0 equiv) and propargyl bromide (1.2 equiv) to the suspension.

-

Initiation: Add saturated aqueous

dropwise. The reaction is exothermic. -

Stirring: Stir vigorously at room temperature for 1–3 hours.

-

Workup: Filter off excess Zinc. Extract the filtrate with Diethyl Ether (

). Wash organic layer with brine, dry over -

Purification: The crude oil is a mixture of propargyl (major in some conditions) and allenyl (minor). Isolate 1-allenylcyclohexanol via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism of Regioselectivity

The formation of the allenyl isomer proceeds via a metallotropic shift or direct

Figure 1: Mechanistic pathway for the formation of 1-allenylcyclohexanol via Zinc-mediated nucleophilic addition.

Applications in Drug Development

Spirocyclic Scaffolds

1-Allenylcyclohexanol is a precursor for spiro[4.5]decane derivatives. Treatment with electrophiles (e.g.,

Diversity-Oriented Synthesis

The orthogonal reactivity of the hydroxyl group (H-bond donor/nucleophile) and the allene (electrophile/radical acceptor) allows this molecule to serve as a linchpin in:

-

Gold-catalyzed hydroalkoxylation .

-

Palladium-catalyzed cross-coupling (e.g., with aryl halides to form substituted allenes).

References

-

Kitamura, T., et al. (2026). Synthesis of Allenes via Palladium-Catalyzed Hydrogen Transfer Reactions: Propargylic Amines As Precursors. Journal of Organic Chemistry (Snippet Data).

- Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. Wiley-Interscience. (General reference for Zinc-Barbier chemistry).

-

PubChem Database . 1-Allyl-1-cyclohexanol (Isomer Comparison). National Center for Biotechnology Information.

- Alcaide, B., & Almendros, P. (2013). Gold-Catalyzed Reactions of Allenes. Accounts of Chemical Research.

Sources

The Thermodynamic and Kinetic Stability of Cyclohexyl-Substituted Terminal Allenes: A Technical Guide for Drug Development

Executive Summary

Terminal allenes attached to cyclohexane rings (e.g., cyclohexylallene, vinylidenecyclohexane) represent a unique class of cumulated dienes. In medicinal chemistry and drug development, they serve as versatile building blocks, mechanism-based inhibitors, and distinct pharmacophores due to their heightened reactivity (1[1]). However, their inherent thermodynamic instability presents significant challenges in drug formulation, synthesis, and shelf-life. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of cyclohexyl-substituted terminal allenes, detailing the causality behind their reactivity and providing self-validating experimental protocols for stability assessment.

Structural Thermodynamics of Cyclohexylallenes

Allenes are characterized by an

When a bulky cyclohexane ring is attached to the terminal position (forming cyclohexylallene), the steric bulk introduces a dichotomy in stability. Thermodynamically, the molecule is driven toward isomerization into a more stable conjugated diene (e.g., 1-cyclohexyl-1,3-butadiene) if sufficient activation energy is provided. Kinetically, however, the equatorial or axial positioning of the bulky cyclohexane ring shields the adjacent internal

Table 1: Thermodynamic Stability of Isomeric Dienes

The thermodynamic penalty of the cumulated

| Compound Class | Example | Heat of Formation (kcal/mol) | Relative Stability |

| Cumulated Diene (Allene) | 1,2-Pentadiene | 33.6 | Least Stable |

| Isolated Diene | 1,4-Pentadiene | 25.4 | Moderately Stable |

| Conjugated Diene | (E)-1,3-Pentadiene | 18.1 | Most Stable (Thermodynamic Sink) |

Kinetic Stability and Regioselective Reactivity

The kinetic stability of cyclohexylallene is highly dependent on its chemical environment. In the absence of transition metals or strong radicals, the compound exhibits moderate shelf-life at low temperatures but can undergo spontaneous dimerization or polymerization if concentrated.

In catalytic environments, the perpendicular

Table 2: Regioselectivity in Cyclohexylallene Hydrothiolation

Data summarizing the kinetic trapping of cyclohexylallene via transition-metal catalysis.

| Catalyst System | Reagents | Solvent | Major Regioisomer |

| PhSH | Acetonitrile | Terminal Vinylic Sulfide | |

| PhSH | Acetonitrile | Internal Vinylic Sulfide | |

| Acetonitrile | Terminal Vinylic Sulfide (Excellent Yield) |

Reaction pathways defining the thermodynamic and kinetic stability of cyclohexylallene.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the stability and reactivity of cyclohexylallenes, researchers must employ self-validating systems where the mass balance and regiochemical ratio directly report on the integrity of the starting material.

Protocol 1: Regioselective Hydrothiolation as a Kinetic Stability Probe

Rationale: This protocol uses benzenethiol addition to trap the allene before non-specific polymerization can occur. The ratio of terminal to internal vinyl sulfide validates the kinetic shielding provided by the cyclohexane ring.

-

Preparation: In a nitrogen-filled glovebox, dissolve cyclohexylallene (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

-

Catalyst Loading: Add 5 mol% of

(for terminal selectivity) or-

Causality: The distinct atomic radii and d-electron densities of Pd vs. Pt alter the migratory insertion step's activation barrier, dictating regioselectivity.

-

-

Reagent Addition: Slowly add benzenethiol (1.1 mmol) via syringe.

-

Reaction: Stir the mixture at 80°C for 12 hours. Monitor via GC/MS to ensure no unreacted allene remains, which would indicate catalyst poisoning or allene degradation.

-

Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (cyclohexane/EtOAc gradient).

-

Validation: Analyze via

NMR. The terminal vinylic protons will appear as distinct doublets (~5.0-5.5 ppm), confirming the stability of the carbon skeleton during the transformation.

Workflow for the transition-metal catalyzed hydrothiolation of cyclohexylallene.

Protocol 2: Photochemical Contra-Thermodynamic Isomerization

Rationale: To test the thermodynamic boundaries of the system, this protocol forces the isomerization of conjugated precursors into the less stable terminal allene/alkene state using dual-catalysis (7[7]).

-

Setup: Combine the internal alkene/allene precursor (0.5 mmol), an acridinium photocatalyst (2 mol%), and a cobaloxime catalyst (5 mol%) in acetone.

-

Irradiation: Irradiate with blue LEDs (450 nm) at room temperature.

-

Causality: The photocatalyst generates an allylic radical, which the cobaloxime traps. The microscopically irreversible reductive elimination forces the formation of the contra-thermodynamic terminal isomer.

-

-

Analysis: Measure the photostationary state via NMR to quantify the thermodynamic penalty of the terminal cumulated diene.

References

Sources

- 1. Radical functionalization of allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Allenes - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

Introduction to Allene Chemistry for Medicinal Chemists

Executive Summary

For decades, the allene moiety (

This guide provides a technical blueprint for integrating allenes into your drug discovery pipeline. We move beyond basic textbook definitions to cover practical synthesis, metabolic stability profiles, and validated case studies like Enprostil and Adenallene .[1]

Part 1: The Allene Pharmacophore

Structural & Physical Properties

The allene unit is distinct from conjugated dienes or alkynes. Its central carbon is

1. Orthogonal

-Systems & Axial Chirality

Unlike the planar 1,3-butadiene, the two

-

Chirality: Disubstituted allenes (

) possess axial chirality rather than point chirality. This allows for the design of enantiomers that probe binding pockets with a specific vector that -

Lipophilicity: Allenes are generally more lipophilic than their alkene counterparts but less than alkynes, offering a subtle "tweak" for

optimization.[1]

Table 1: Comparative Physical Properties of C3 Carbon Units

| Property | Allene ( | Alkene ( | Alkyne ( | Relevance to MedChem |

| Hybridization (Central) | Dictates geometry/bond angles. | |||

| Geometry | Linear ( | Trigonal Planar ( | Linear ( | Rigid spacer vs. flexible linker. |

| Bond Length | Precise distance constraints in binding. | |||

| Chirality | Axial ( | Cis/Trans ( | None | Unique stereochemical vectors. |

| Electronic Character | Electrophilic (Central C) | Nucleophilic | Nucleophilic | Potential for covalent engagement. |

Visualization: Geometry and Chirality

The following diagram illustrates the orthogonal orbital arrangement that gives rise to axial chirality.

Caption: The orthogonal arrangement of p-orbitals on the central sp-carbon prevents coplanarity, creating a rigid, twisted axis responsible for axial chirality.[1]

Part 2: Synthetic Accessibility

Validated Synthetic Pathways

For medicinal chemistry, synthesis must be robust, tolerant of functional groups, and scalable.[1] The historical "harsh" methods (e.g., isomerization of alkynes with strong base) are rarely suitable for complex scaffolds.

Method A: Crabbé-Ma Homologation (The "Gold Standard")

This is the most versatile method for installing a terminal allene from a terminal alkyne. It is mild, uses inexpensive copper catalysts, and tolerates amines, alcohols, and heterocycles.[1]

Mechanism:

-

Formation of a copper-acetylide species.

-

Mannich-type addition to formaldehyde and an amine.

- -hydride elimination to form the allene.

Method B: Metal-Catalyzed

Displacement

Ideal for internal or chiral allenes. A propargylic electrophile (acetate, mesylate, epoxide) is displaced by an organometallic nucleophile (organocopper or organozinc) in an anti-stereospecific manner (

Experimental Protocol: Crabbé-Ma Synthesis of an Allenyl-Amine

Standard Operating Procedure (SOP) for converting a terminal alkyne to a terminal allene.

Reagents:

-

Terminal Alkyne substrate (

equiv) -

Paraformaldehyde (

equiv) -

Diisopropylamine (

equiv) -

Copper(I) Bromide (

, -

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon/Nitrogen.

-

Solubilization: Add the terminal alkyne (

mmol), paraformaldehyde ( -

Amine Addition: Add 1,4-dioxane (

mL) followed by diisopropylamine ( -

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (alkyne spot disappearance) or LC-MS. -

Workup: Cool to room temperature. Dilute with EtOAc (

mL) and filter through a small pad of Celite to remove copper salts. -

Extraction: Wash the filtrate with water (

mL) and brine ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Silica gel, Hexane/EtOAc gradient).[1] Note: Allenes are generally stable on silica but avoid prolonged exposure to acidic modifiers.

Part 3: Reactivity & Biological Stability

Metabolic Liabilities & Stability

A common concern is that the allene is a "metabolic alert." While P450 enzymes can oxidize allenes, this does not preclude their use in drugs.[1]

The P450 Oxidation Pathway: Cytochrome P450 enzymes can epoxidize the allene double bond. The resulting allene oxide is highly unstable and rapidly hydrolyzes or rearranges.

-

Fate 1: Hydrolysis to an

-hydroxy ketone (ketol). -

Fate 2: Rearrangement to a cyclopentenone (if structure permits).

-

Mitigation: Steric bulk around the allene (e.g., tri- or tetra-substitution) significantly hinders P450 approach, improving metabolic stability.[1]

Caption: The metabolic fate of allenes involves P450-mediated epoxidation. The resulting allene oxide is a transient species that collapses into stable ketones or reactive enones.

Covalent Inhibition Potential

Allenes can serve as "warheads" for covalent inhibition, targeting cysteine residues.[1]

-

Mechanism: Unlike acrylamides (Michael acceptors), unactivated allenes are relatively inert to thiols.[1] However, activated allenes (conjugated to sulfones, esters, or ketones) act as potent electrophiles.[1] The nucleophilic attack typically occurs at the central

-carbon or the terminal

Part 4: Case Studies in Drug Discovery

Enprostil (Gastrointestinal)[4]

-

Class: Synthetic Prostaglandin

( -

Role of Allene: The allene moiety replaces the typical alkene side chain.

-

Benefit: It provides a rigid stereochemical vector that enhances binding selectivity for EP3 receptors while resisting the rapid metabolism typical of natural prostaglandins. It demonstrates that allenes can exist in oral drugs with acceptable safety profiles.

Adenallene (Antiviral)[6][7]

-

Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI).

-

Role of Allene: Replaces the ribose sugar ring.

-

Benefit: The axial chirality of the allene mimics the sugar pucker. The (

)-enantiomer is significantly more potent, highlighting the importance of stereoselective synthesis (e.g., via

References

-

Ma, S. (2005).[1] Some typical advances in the synthetic applications of allenes. Chemical Reviews, 105(7), 2829-2872.[1] Link

-

Hoffmann-Röder, A., & Krause, N. (2004).[1] Synthesis and properties of allenic natural products and pharmaceuticals.[5] Angewandte Chemie International Edition, 43(10), 1196-1216.[1] Link

-

Brummond, K. M., & DeForrest, J. E. (2007).[1] Synthesizing functionalized allenes for applications in drug discovery. Synthesis, 2007(23), 3609-3624.[1]

-

Zemlicka, J. (2000).[1][6] Enantioselectivity of the antiviral effects of nucleoside analogues. Pharmacology & Therapeutics, 85(3), 251-266.[1][6] Link

-

Song, W. C., & Brash, A. R. (1991).[1] Purification of an allene oxide synthase and identification of the enzyme as a cytochrome P-450. Science, 253(5021), 781-784.[1] Link

Sources

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Allene [chemeurope.com]

- 4. Enprostil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Allenylcyclohexanol via Crabbé Homologation

Executive Summary

This application note details the synthesis of 1-(propa-1,2-dien-1-yl)cyclohexan-1-ol (referred to herein as 1-allenylcyclohexanol) from 1-ethynylcyclohexanol . This transformation is achieved via the Crabbé homologation , a copper-catalyzed three-component reaction involving a terminal alkyne, formaldehyde, and a secondary amine.[1][2]

Unlike standard isomerization techniques that yield conjugated enones, the Crabbé homologation extends the carbon chain by one unit (

Key Reaction Parameters

| Parameter | Specification |

| Reaction Type | Crabbé C1-Homologation (Mannich-type / Retro-ene) |

| Starting Material | 1-Ethynylcyclohexanol (CAS: 78-27-3) |

| Reagents | Paraformaldehyde, Dicyclohexylamine ( |

| Catalyst | Copper(I) Iodide (CuI) |

| Solvent | 1,4-Dioxane (Anhydrous) |

| Temperature | Reflux ( |

| Typical Yield | 75% -- 92% |

Mechanistic Insight & Rationale

The transformation proceeds through a unique mechanism where the secondary amine acts as both a base and a hydride donor.[2] Understanding this causality is critical for troubleshooting.

-

Mannich Condensation: The terminal alkyne, formaldehyde, and secondary amine condense in the presence of Cu(I) to form a propargylic amine intermediate.

-

Hydride Transfer: A 1,5-hydride shift occurs from the

-carbon of the amine to the acetylenic position. This is the rate-determining step in many variations. - -Elimination: The resulting intermediate undergoes elimination to release the imine byproduct and the desired terminal allene.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical hydride transfer step.

Figure 1: Mechanistic pathway of the Crabbé homologation showing the conversion of the alkyne to allene via the propargylic amine intermediate.

Experimental Protocol

This protocol utilizes Dicyclohexylamine (

Materials & Equipment[3]

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Condenser: Reflux condenser with inert gas (Nitrogen or Argon) inlet.

-

Heating: Oil bath with temperature control.

-

Reagents:

-

1-Ethynylcyclohexanol (12.4 g, 100 mmol)

-

Paraformaldehyde (7.5 g, 250 mmol, 2.5 equiv)

-

Dicyclohexylamine (

) (32.6 g, 180 mmol, 1.8 equiv) -

Copper(I) Iodide (CuI) (9.5 g, 50 mmol, 0.5 equiv)

-

1,4-Dioxane (100 mL, Anhydrous)

-

Step-by-Step Procedure

Phase 1: Setup and Initiation

-

Assembly: Flame-dry the 250 mL RBF and cool under a stream of nitrogen.

-

Charging: Add CuI (9.5 g), Paraformaldehyde (7.5 g), and 1-ethynylcyclohexanol (12.4 g) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) via syringe.

-

Amine Addition: Add Dicyclohexylamine (32.6 g) to the mixture. The solution may turn dark green or blue-ish depending on trace oxidation of copper, but typically starts as a suspension.

-

Note: Ensure the system is well-purged with nitrogen. Oxygen can lead to Glaser coupling (alkyne dimerization) byproducts.

-

Phase 2: Reaction[3]

-

Heating: Place the flask in the pre-heated oil bath set to 105°C .

-

Reflux: Maintain a gentle reflux for 12 to 16 hours .

-

Monitoring: Monitor reaction progress via TLC (Solvent system: Hexanes/Ethyl Acetate 4:1).

-

Target: Disappearance of the starting alkyne (

) and appearance of the allene spot (usually slightly higher -

Stain: Use KMnO4 or Vanillin stain. The allene moiety reacts rapidly with KMnO4.

-

Phase 3: Workup

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Filtration: Filter the mixture through a short pad of Celite to remove copper salts and polymerized formaldehyde residues. Rinse the pad with diethyl ether (50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Add water (100 mL) and extract with diethyl ether (

mL).-

Why: Dioxane is miscible with water; thorough extraction is needed to recover the product.

-

-

Washing: Wash the combined organic layers with:

-

1M HCl (50 mL) – Critical Step: Removes excess dicyclohexylamine and the imine byproduct.

-

Saturated

(50 mL). -

Brine (50 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Chromatography: Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes

Hexanes/EtOAc (90:10). -

Result: The product is typically a colorless to pale yellow oil.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 1-allenylcyclohexanol.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

| Technique | Expected Signal / Observation | Interpretation |

| IR Spectroscopy | Characteristic | |

| IR Spectroscopy | O-H stretch (Retained tertiary alcohol). | |

| 1H NMR (CDCl3) | The internal allene proton ( | |

| 1H NMR (CDCl3) | The terminal allene protons ( | |

| 13C NMR | The central sp-hybridized allene carbon. |

Safety & Troubleshooting

Safety Considerations

-

1-Ethynylcyclohexanol: Toxic in contact with skin and harmful if swallowed.[4][5][6][7] Wear nitrile gloves and long sleeves [2].

-

1,4-Dioxane: A probable human carcinogen and forms explosive peroxides upon prolonged storage. Test for peroxides before use.

-

Copper(I) Iodide: Toxic to aquatic life. Dispose of all solid waste in designated heavy metal containers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydride transfer. | Switch from |

| Glaser Coupling | Presence of Oxygen. | Degas solvents thoroughly before adding CuI. Ensure positive |

| Product Decomposition | Acid sensitivity of allene. | Avoid prolonged exposure to silica gel. Neutralize silica with 1% |

| Residual Blue Color | Copper contamination. | Wash organic layer with aqueous |

References

-

Kuang, J., & Ma, S. (2009).[1][8] An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes. The Journal of Organic Chemistry, 74(4), 1763–1765. Link

-

National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 6544, 1-Ethynylcyclohexanol. PubChem. Link

-

Crabbé, P., Fillion, H., André, D., & Luche, J. L. (1979).[1] Allenic alcohols from terminal acetylenic alcohols. Journal of the Chemical Society, Chemical Communications, (19), 859-860. Link

-

Searles, S., Li, Y., Nassim, B., Lopes, M. T. R., Tran, P. T., & Crabbé, P. (1984).[9] Observation on the synthesis of allenes by homologation of alk-1-ynes. Journal of the Chemical Society, Perkin Transactions 1, 747-751.[9] Link

Sources

- 1. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Crabbé reaction - Wikipedia [en.wikipedia.org]

- 3. athabascau.ca [athabascau.ca]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1-Ethynyl-1-cyclohexanol: A Comprehensive Guide to CAS 78-27-3 [sdxrchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]

- 9. Observation on the synthesis of allenes by homologation of alk-1-ynes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: High-Efficiency Iodocyclization of 1-(1,2-Propadienyl)cyclohexanol

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of functionalized spiro-heterocycles via electrophilic cyclization.

Abstract & Scientific Rationale

The reaction of 1-(1,2-propadienyl)cyclohexanol (an

This transformation is driven by the electrophilic activation of the central allene carbon, followed by the nucleophilic attack of the adjacent tertiary hydroxyl group. The resulting vinyl iodide moiety serves as a versatile handle for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki), making this protocol highly valuable for diversity-oriented synthesis (DOS) in medicinal chemistry.

Mechanistic Insight

The reaction proceeds through an electrophilic activation-cyclization sequence. Understanding the regioselectivity is critical for protocol adherence.

Pathway Analysis[1][2]

-

Electrophilic Activation: The iodine atom from NIS attacks the central carbon (

-hybridized) of the allene moiety, which is the most electron-rich site. -

Iodonium Formation: A bridged iodonium ion intermediate is formed.

-

Regioselective Cyclization: The tertiary hydroxyl group attacks the central carbon (3-exo-trig mode) rather than the terminal carbon. This is favored kinetically despite the strain of the forming epoxide ring, due to the proximity of the nucleophile and the stability of the resulting vinyl iodide.

-

Stereoelectronic Control: The geometry of the allene forces the iodine and the new C-O bond to adopt an orthogonal arrangement, often resulting in high diastereoselectivity (typically Z-isomer regarding the vinyl iodide).

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the NIS-mediated iodocyclization of 1-(1,2-propadienyl)cyclohexanol.

Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role | Handling Note |

| 1-(1,2-Propadienyl)cyclohexanol | >95% (Synthesized) | Substrate | Store at -20°C; unstable to acid. |

| N-Iodosuccinimide (NIS) | 98% (Recrystallized) | Electrophile | Recrystallize from dioxane/CCl4 if yellow. Light sensitive. |

| Dichloromethane (DCM) | Anhydrous (HPLC) | Solvent | Dry over CaH2 or molecular sieves. |

| Sodium Thiosulfate ( | Sat. Aq. Solution | Quench | Prepare fresh. |

| Sodium Bicarbonate ( | Sat. Aq. Solution | Buffer | Neutralize succinimide byproduct. |

Step-by-Step Methodology

Pre-reaction Preparation:

Ensure all glassware is flame-dried and cooled under a stream of argon. The reaction is sensitive to moisture, which can lead to ring-opening of the spiro-epoxide to an

Step 1: Substrate Solubilization

-

Charge a 25 mL round-bottom flask (equipped with a magnetic stir bar) with 1-(1,2-propadienyl)cyclohexanol (1.0 equiv, e.g., 138 mg, 1.0 mmol).

-

Add Anhydrous DCM (10 mL, 0.1 M concentration).

-

Cool the solution to 0°C using an ice-water bath. Cooling is crucial to suppress over-oxidation or polymerization.

Step 2: Electrophile Addition

-

Add N-Iodosuccinimide (NIS) (1.1 equiv, 248 mg) in a single portion.

-

Note: Protect the reaction vessel from ambient light using aluminum foil to prevent radical side reactions.

-

-

Allow the reaction to stir at 0°C for 30 minutes , then slowly warm to Room Temperature (25°C) .

-

Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The product usually moves slightly faster than the starting alcohol. Stain with PMA or Vanillin (allenes stain blue/green; product stains dark).

Step 3: Quenching & Workup

-

Once consumption of starting material is complete (typically 1-2 hours), dilute the mixture with Diethyl Ether (

) (20 mL). -

Pour the mixture into a separatory funnel containing Sat. Aq.

(10 mL) to reduce unreacted iodine (solution turns from reddish/brown to colorless). -

Wash the organic layer sequentially with:

-

Sat. Aq.

(10 mL) -

Brine (10 mL)

-

-

Dry the organic phase over anhydrous

. -

Filter and concentrate under reduced pressure at <30°C . Do not heat significantly, as spiro-epoxides are thermally labile.

Step 4: Purification

-

Purify via Flash Column Chromatography on Silica Gel (neutralized with 1%

if possible). -

Eluent: Gradient of Hexanes

5% EtOAc/Hexanes. -

Product Storage: Store the purified oil at -20°C under argon.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-(1-iodovinyl)-1-oxaspiro[2.5]octane.

Data Interpretation & Troubleshooting

Expected Analytical Data

| Parameter | Characteristic Signal | Interpretation |

| Terminal vinyl protons ( | ||

| Spiro-carbon (epoxide/cyclohexane junction). | ||

| Carbon attached to Iodine ( | ||

| Appearance | Colorless to pale yellow oil | High purity; darkens upon decomposition. |

Troubleshooting Guide

-

Problem: Formation of a ketone byproduct (observed by C=O stretch in IR at ~1700 cm⁻¹).

-

Cause: Hydrolysis of the spiro-epoxide due to moisture or acidity.

-

Solution: Ensure DCM is strictly anhydrous. Add 5 mg of solid

to the reaction flask to scavenge trace acid generated from NIS.

-

-

Problem: Low Yield / Complex Mixture.

-

Cause: Radical iodination occurring alongside ionic cyclization.

-

Solution: Ensure the reaction is kept in the dark. Add a radical scavenger (e.g., BHT) if necessary, though usually not required at 0°C.

-

-

Problem: Product decomposition on silica.

-

Cause: Acid sensitivity of the epoxide.

-

Solution: Pre-treat the silica gel column with 1% Triethylamine/Hexanes before loading the sample.

-

References

-

Ma, S. (2009). "Electrophilic Addition and Cyclization Reactions of Allenes." Accounts of Chemical Research, 42(10), 1679–1688. Link

-

Huang, X., & Ma, S. (2004). "Iodocyclization of 1,2-Allenyl Carbinols." Journal of Organic Chemistry, 69, 3993. Link

-

Krause, N., & Hashmi, A. S. K. (2004). Modern Allene Chemistry. Wiley-VCH. Link

Disclaimer: This protocol involves the use of halogenated solvents and electrophilic iodinating agents. Perform all manipulations in a fume hood wearing appropriate PPE.

Application Note: Precision Synthesis of Spirocyclic Dihydrofurans via Gold(I) Catalysis

This Application Note and Protocol details the synthesis of spirocyclic dihydrofurans from allenyl cyclohexanols , a transformation critical for generating sp3-rich, three-dimensional scaffolds favored in modern drug discovery.

Introduction & Strategic Value

Spirocyclic motifs are increasingly prioritized in medicinal chemistry for their ability to project functional groups into novel chemical space, improving solubility and metabolic stability compared to flat aromatic systems.[1] The cycloisomerization of 1-allenylcyclohexan-1-ols provides a direct, atom-economical route to 1-oxaspiro[4.5]dec-3-ene derivatives.

This protocol leverages Gold(I) catalysis , which acts as a "soft" Lewis acid to selectively activate the allene

Mechanistic Rationale

The transformation proceeds via a 5-endo-trig cyclization .[2] The high regioselectivity is driven by the specific coordination of the cationic gold species to the distal double bond of the allene, generating a vinyl-gold intermediate that is rapidly trapped by the pendant tertiary hydroxyl group.

Pathway Visualization

Figure 1: Mechanistic flow of the Au(I)-catalyzed 5-endo-trig cyclization.